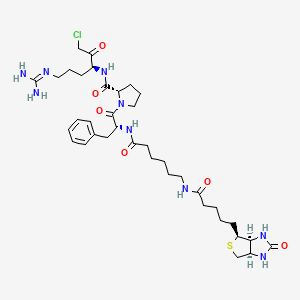

Biotinyl-e-aminocaproyl-D-Phe-Pro-Arg-chloromethylketone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

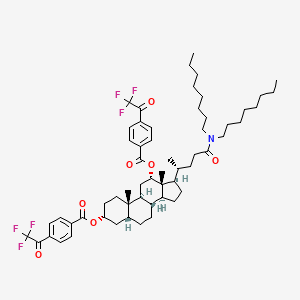

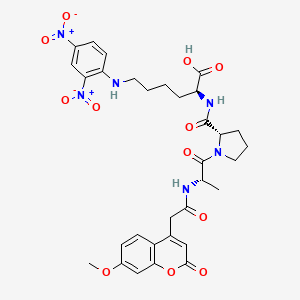

“Biotinyl-e-aminocaproyl-D-Phe-Pro-Arg-chloromethylketone” is a biotinylated derivative of PPACK . It is a potent irreversible inhibitor of thrombin, tissue plasminogen activator (tPA), factor VIIa, and factor Xa . The inhibitor covalently binds to the enzymes and thereby inactivates them . Bound biotin allows reaction with avidin under a variety of different conditions .

Molecular Structure Analysis

The molecular weight of “this compound” is 790.43 . Its IUPAC name is (2S)-1-((2R)-2-{[6-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)hexanoyl]amino}-3-phenylpropanoyl)-N-[(1S)-4-{[amino(imino)methyl]amino}-1-(chloroacetyl)butyl]-2-pyrr .Chemical Reactions Analysis

“this compound” is an irreversible inhibitor that covalently binds to enzymes such as thrombin, tissue plasminogen activator (tPA), factor VIIa, and factor Xa . This binding inactivates these enzymes .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 790.43 . It should be stored at temperatures below -15°C .Aplicaciones Científicas De Investigación

Gene Regulation and Cell Biology

Biotin serves as a coenzyme for several carboxylases crucial in metabolism. Its role extends beyond metabolism into regulating gene expression, influencing cell biology and fetal development. Biotin affects the transcription of genes related to cytokines, oncogenes, and glucose metabolism, impacting cellular homeostasis and development. This insight into biotin-dependent gene expression is crucial for understanding cellular functions and disease mechanisms (Rodriguez‐Melendez & Zempleni, 2003).

Agricultural and Environmental Applications

In sustainable agriculture, biostimulants, including biotinylated compounds, enhance plant growth and nutrient uptake. These substances, derived from various organic materials, positively affect plant metabolism, indicating a promising area for developing new biostimulants. The impact of biostimulants on plant growth and nitrogen metabolism showcases the potential of biotinylated compounds in improving agricultural productivity and environmental sustainability (Nardi, Pizzeghello, Schiavon, & Ertani, 2016).

Health and Nutrition

Biotin's essentiality across various species, including its impact on gene expression, metabolism, and development, underscores its significance in nutrition and health sciences. Research in aquatic animals and terrestrial species provides a comparative understanding of biotin's role, highlighting areas for future studies in biotin nutrition, which could lead to improved strategies for addressing health and developmental issues (Yossa, Sarker, Mock, Lall, & Vandenberg, 2015).

Therapeutic Applications and Drug Delivery

Biotinylated compounds have been explored for their therapeutic potential, including targeted drug delivery systems in cancer therapy. The functionalization with biotin allows for the development of novel drug delivery systems that can target specific tissues or cells, enhancing the efficacy and specificity of therapeutic interventions. This area of research is critical for advancing personalized medicine and improving treatment outcomes for various diseases (Rostami, 2020).

Mecanismo De Acción

Target of Action

Biotinyl-e-aminocaproyl-D-Phe-Pro-Arg-chloromethylketone, also known as MFCD00270897, is a biotinylated derivative of PPACK . It primarily targets several key enzymes in the coagulation cascade, including thrombin , tissue plasminogen activator (tPA) , factor VIIa , and factor Xa . These enzymes play crucial roles in blood clotting and fibrinolysis, processes that prevent bleeding and dissolve clots, respectively.

Mode of Action

MFCD00270897 acts as a potent irreversible inhibitor of its target enzymes . It covalently binds to these enzymes, thereby inactivating them . The bound biotin allows for interaction with avidin under a variety of different conditions .

Result of Action

The primary result of MFCD00270897’s action is the inactivation of key enzymes in the coagulation cascade and fibrinolysis pathway . This could lead to changes in blood clotting and clot dissolution, although the specific molecular and cellular effects would depend on the context.

Safety and Hazards

Direcciones Futuras

“Biotinyl-e-aminocaproyl-D-Phe-Pro-Arg-chloromethylketone” offers diverse applications, such as studying protein-protein interactions and investigating cellular signaling pathways. Its future use will likely continue to be in scientific research, particularly in areas related to its inhibitory effects on certain enzymes .

Análisis Bioquímico

Biochemical Properties

Biotinyl-e-aminocaproyl-D-Phe-Pro-Arg-chloromethylketone interacts with a variety of enzymes and proteins. It covalently binds to the enzymes thrombin, tissue plasminogen activator (tPA), factor VIIa, and factor Xa, thereby inactivating them . The nature of these interactions is covalent, leading to irreversible inhibition of the enzymes .

Cellular Effects

The effects of this compound on cells and cellular processes are primarily due to its ability to inhibit key enzymes. By inactivating thrombin, tissue plasminogen activator (tPA), factor VIIa, and factor Xa, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules. It covalently binds to the enzymes thrombin, tissue plasminogen activator (tPA), factor VIIa, and factor Xa, leading to their inactivation . This can result in changes in gene expression and enzyme activity.

Metabolic Pathways

This compound is involved in the coagulation pathway due to its inhibition of thrombin, tissue plasminogen activator (tPA), factor VIIa, and factor Xa . It may also interact with other enzymes or cofactors, potentially affecting metabolic flux or metabolite levels.

Propiedades

IUPAC Name |

(2S)-1-[(2R)-2-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-3-phenylpropanoyl]-N-[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H56ClN9O6S/c38-22-29(48)25(13-9-19-42-36(39)40)44-34(51)28-14-10-20-47(28)35(52)26(21-24-11-3-1-4-12-24)43-32(50)17-5-2-8-18-41-31(49)16-7-6-15-30-33-27(23-54-30)45-37(53)46-33/h1,3-4,11-12,25-28,30,33H,2,5-10,13-23H2,(H,41,49)(H,43,50)(H,44,51)(H4,39,40,42)(H2,45,46,53)/t25-,26+,27-,28-,30-,33-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVDJSJHUKINOJB-DFQHTFETSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)NC(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)C(=O)NC(CCCN=C(N)N)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@@H](CC2=CC=CC=C2)NC(=O)CCCCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4)C(=O)N[C@@H](CCCN=C(N)N)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H56ClN9O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

790.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.